Acetamide, N-(diphenylphosphino)-

Hemilabile ligand design Palladium catalysis P,O-chelate coordination

Acetamide, N-(diphenylphosphino)- (CAS 292146-58-8), systematically named N-diphenylphosphanylacetamide and frequently abbreviated as Ph₂PNHC(O)Me or HL⁴⁴, is an organophosphorus compound bearing a direct nitrogen–phosphorus single bond within the structural motif O=C–N–P. This places it in the class of N-phosphino carboxylic acid amides, distinct from the more common C-phosphino analogs in which the phosphorus atom is attached to a carbon spacer.

Molecular Formula C14H14NOP
Molecular Weight 243.24 g/mol
CAS No. 292146-58-8
Cat. No. B12584334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(diphenylphosphino)-
CAS292146-58-8
Molecular FormulaC14H14NOP
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCC(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H14NOP/c1-12(16)15-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16)
InChIKeyOFVLWRISOBPRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(diphenylphosphino)- (CAS 292146-58-8): Ligand Identity, Molecular Profile, and Procurement-Relevant Classification


Acetamide, N-(diphenylphosphino)- (CAS 292146-58-8), systematically named N-diphenylphosphanylacetamide and frequently abbreviated as Ph₂PNHC(O)Me or HL⁴⁴, is an organophosphorus compound bearing a direct nitrogen–phosphorus single bond within the structural motif O=C–N–P. This places it in the class of N-phosphino carboxylic acid amides, distinct from the more common C-phosphino analogs in which the phosphorus atom is attached to a carbon spacer [1]. The compound possesses both a soft phosphine donor (P) and a hard carbonyl–oxygen donor, enabling P,O-chelate or hemilabile coordination behavior that is precisely tunable by the N–P–C(O) linkage [2]. Identified by PubChem CID 11180875 and DSSTox Substance ID DTXSID30457826, the compound has a molecular formula of C₁₄H₁₄NOP and a molecular weight of 243.24 g·mol⁻¹ [3].

Why Acetamide, N-(diphenylphosphino)- Cannot Be Substituted with Generic Phosphine Ligands: The Critical N–P Versus C–P Differentiation


Generic substitution of phosphine ligands in catalytic or coordination applications is precluded by the fundamental connectivity difference between N-phosphino acetamides and C-phosphino isomers. In Acetamide, N-(diphenylphosphino)-, the phosphorus atom is directly bonded to the amide nitrogen (O=C–N–P), which places the electron-withdrawing carbonyl group in immediate electronic communication with the phosphorus donor center [1]. By contrast, in the positional isomer 2-(diphenylphosphino)acetamide (CAS 35948-16-4), the phosphorus is separated from the amide functionality by a methylene spacer (P–CH₂–C(O)–NH₂), resulting in markedly different electron-donating properties, chelate ring size upon metal coordination, and hemilabile behavior . The N–P linkage in the target compound also confers a distinct hydrolytic sensitivity and hydrogen-bonding capability (via the N–H moiety) that is absent in C-phosphino analogs, directly affecting catalyst stability, activation pathways, and recyclability in protic or aqueous media [1].

Acetamide, N-(diphenylphosphino)- (CAS 292146-58-8): Comparator-Based Quantitative Differentiation Evidence


Hemilabile P,O-Chelation Versus Rigid Chelation: Comparative Chelating Ability of N–H and N–Me Acetamide-Derived Phosphines

In a direct head-to-head comparison within the same study, the chelating ability of Acetamide, N-(diphenylphosphino)- (ligand 1) was explicitly evaluated against its N-methyl analog Ph₂PN(Me)C(O)Me (ligand 3). The authors reported that 'the chelating ability of 3 is higher than that of 1', establishing that the N–H variant (target compound) exhibits weaker, more hemilabile P,O-chelation compared to the N–Me analog [1]. This hemilability is a direct consequence of the N–H group, which enables the oxygen donor to reversibly decoordinate, creating a vacant coordination site at the metal center—a feature not available with the N–Me variant.

Hemilabile ligand design Palladium catalysis P,O-chelate coordination

Solid-State Hydrogen-Bonded Network: Crystallographic Evidence for Intermolecular N–H···O Interactions Absent in N-Substituted and C-Phosphino Analogs

The single-crystal X-ray structure of Acetamide, N-(diphenylphosphino)- (Ph₂PNHC(O)Me) reveals the presence of an intermolecular hydrogen-bonded network N–H···O in the solid state [1]. This network is formed between the amide N–H donor and the carbonyl oxygen acceptor of an adjacent molecule. The O1–C10 and N2–C10 bond lengths were determined to be 1.273(9) Å and 1.353(9) Å, respectively, consistent with C=O and N–C bond orders intermediate between single and double bonds [1]. Such hydrogen-bonding capability is structurally impossible in N-methyl (Ph₂PN(Me)C(O)Me) or C-phosphino analogs that lack the N–H functionality.

Crystal engineering Solid-state organization Ligand pre-organization

Electronic Differentiation: Carbonyl-Induced Electron Deficiency at Phosphorus Versus Conventional Tertiary Phosphines

The N-phosphino carboxylic acid amide structural motif, of which Acetamide, N-(diphenylphosphino)- is a prototypical member, places the carbonyl group in direct electronic communication with the phosphorus atom via the N–P bond. This renders the phosphorus center appreciably electron-deficient compared to conventional triarylphosphines. The review by Kühl documents that bisphosphino ureas sharing the same O=C–N–P connectivity display Tolman Electronic Parameter (TEP) values around 2080 cm⁻¹, a range characteristic of phosphites rather than triarylphosphines [1]. While a directly measured TEP for Ph₂PNHC(O)Me is not available in the open literature, the class-level inference is that this compound is a significantly poorer σ-donor and stronger π-acceptor than PPh₃ (TEP ≈ 2068.9 cm⁻¹ for the standard Ni(CO)₃L complex) [1].

Tolman Electronic Parameter Phosphine ligand electronics σ-donor/π-acceptor tuning

Isoelectronic PCH₂ → PNH Replacement: Comparative Ni(II) Complexation Behavior with Keto- Versus Acetamide-Derived Phosphines

The Agostinho et al. study explicitly compared the coordination behavior of Acetamide, N-(diphenylphosphino)- (designated HL⁴⁴) with that of the ketophosphine Ph₂PCH₂C(O)Ph (HL²²) toward Ni(II) precursors . These two ligand families are isoelectronic but differ in the P–NH versus P–CH₂ connectivity to the carbonyl function. The study demonstrated that the PNH-containing acetamide-derived ligand forms distinct Ni(II) complexes with structural and electronic properties that differ from those obtained with the PCH₂-containing keto-phosphine, highlighting that the N–P versus C–P connectivity is not a minor structural perturbation but a determinant of the resulting coordination geometry and complex stability .

Nickel coordination chemistry Isoelectronic ligand design P,O-chelate comparison

Predicted Physicochemical Properties Versus 2-(Diphenylphosphino)acetamide: Computed LogP, Solubility, and Bioavailability-Relevant Parameters

Computed physicochemical parameters from ACD/Labs Percepta Platform provide a quantitative basis for differentiating Acetamide, N-(diphenylphosphino)- from its C-phosphino isomer 2-(diphenylphosphino)acetamide (CAS 35948-16-4). The target compound has a predicted ACD/LogP of 3.76 and ACD/LogD (pH 7.4) of 3.10, with a polar surface area of 43 Ų . In contrast, 2-(diphenylphosphino)acetamide has a reported LogP of 2.75 and a PSA of 57.67 Ų . The lower PSA and higher LogP of the N-phosphino isomer indicate greater lipophilicity and potentially superior membrane permeability, while the higher PSA of the C-phosphino isomer suggests better aqueous solubility.

Physicochemical profiling Drug-likeness assessment Ligand solubility comparison

N–P Versus C–P Bond Lability: Hydrolytic Stability Differentiation Relevant to Catalyst Longevity and Storage

The N–P single bond in N-phosphino carboxylic acid amides is inherently more hydrolytically labile than the C–P bond in conventional phosphines, a property that is well-documented across the compound class [1]. This lability can be exploited for controlled ligand degradation in catalyst activation protocols or for generating reactive phosphorus intermediates in situ, but it also demands stringent anhydrous storage conditions under inert atmosphere [1]. The C-phosphino isomer 2-(diphenylphosphino)acetamide, by virtue of its C–P bond, exhibits greater hydrolytic stability and can tolerate brief exposure to moisture without decomposition . This differential stability profile is a critical procurement consideration: the N-phosphino compound offers unique reactivity advantages but requires more rigorous handling protocols.

Phosphine ligand stability N–P bond hydrolysis Catalyst shelf-life

Acetamide, N-(diphenylphosphino)- (CAS 292146-58-8): Evidence-Backed Application Scenarios for Scientific Procurement


Hemilabile P,O-Chelate Ligand for Pd(II)-Catalyzed Cross-Coupling Requiring Controlled Substrate Access

The demonstrated hemilabile character of Acetamide, N-(diphenylphosphino)-, wherein the carbonyl oxygen reversibly decoordinates from the metal center to open a vacant coordination site, makes this ligand particularly suitable for Pd-catalyzed cross-coupling reactions where substrate binding is rate-limiting. Unlike the N-methyl analog Ph₂PN(Me)C(O)Me, which exhibits more rigid chelation, the target compound's N–H functionality enables controlled oxygen-donor hemilability without requiring external ligand dissociation agents [1]. This property is directly evidenced by the crystallographically characterized cationic methyl Pd(II) complex [PdMe{PPh₂NHC(O)Me}{PPh₂NHC(O)Me}]⁺, where two ligand molecules coordinate in distinct modes, confirming the ligand's flexible denticity [1].

Design of Ni(II) P,O-Chelate Complexes for Ethylene Oligomerization with Fine-Tuned Electronic Properties

The comparative study by Agostinho et al. established that replacing the PCH₂ function in ketophosphine ligands with the isoelectronic PNH group in acetamide-derived phosphines fundamentally alters Ni(II) complex geometry and electronic properties . This positions Acetamide, N-(diphenylphosphino)- as a strategic building block for Ni-catalyzed ethylene oligomerization catalyst libraries, where subtle electronic tuning via the N–P linkage can influence product selectivity (e.g., 1-butene vs. 1-hexene vs. 1-octene distribution). Researchers seeking to explore the PNH ligand space for selective oligomerization should prioritize this compound over C-phosphino analogs that have been more extensively studied in the Shell Higher Olefin Process (SHOP) context .

Crystal Engineering and Solid-State Materials Based on Intermolecular N–H···O Hydrogen-Bonded Networks

The single-crystal X-ray structure of Acetamide, N-(diphenylphosphino)- reveals a well-defined intermolecular N–H···O hydrogen-bonded network in the solid state, with O1–C10 and N2–C10 bond lengths of 1.273(9) Å and 1.353(9) Å respectively, indicative of charge delocalization across the O=C–N–P framework [1]. This hydrogen-bonding capability—absent in N-substituted analogs—enables supramolecular organization strategies relevant to crystal engineering, porous coordination polymer design, and the development of solid-state catalyst precursors with predictable packing motifs. The crystallographic data deposited at the Cambridge Crystallographic Data Centre (via COD entry 7009627) provide a structural blueprint for materials design applications [1].

Electron-Deficient Phosphine Ligand for Rh-Catalyzed Asymmetric Hydrogenation Requiring Enhanced π-Acidity

The carbonyl-induced electron deficiency at phosphorus in the N-phosphino carboxamide class, with estimated TEP values around 2080 cm⁻¹ (approaching phosphite territory), positions this compound as a candidate ligand for Rh-catalyzed asymmetric hydrogenation where electron-poor phosphines have been shown to enhance enantioselectivity for certain substrate classes [2]. The supporting precedent comes from the demonstrated use of chiral N-substituted diphenylphosphinoacetamides as ligands in Rh(I)-catalyzed asymmetric hydrogenation of acetophenone and styrene, which showed enhanced catalytic activity in biphasic aqueous-organic media—a finding that directly motivates exploration of the simpler N–H parent compound for asymmetric catalysis applications [2].

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